molecular formula C8H14F2N2 B15227180 3-(3,3-Difluoroazetidin-1-yl)piperidine

3-(3,3-Difluoroazetidin-1-yl)piperidine

Cat. No.: B15227180
M. Wt: 176.21 g/mol
InChI Key: VLONUSAKKKZFCL-UHFFFAOYSA-N
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Description

3-(3,3-Difluoroazetidin-1-yl)piperidine is a versatile chemical scaffold incorporating both azetidine and piperidine heterocycles, valued in medicinal chemistry for its potential to modulate biological targets. The 3,3-difluoroazetidine motif is a saturated, planar ring system that can influence a compound's physicochemical properties, including metabolic stability, permeability, and conformational flexibility . This compound and its structural analogues serve as key synthetic intermediates and core building blocks in pharmaceutical research for developing biologically active molecules. Research indicates that similar difluoroazetidine-substituted piperidine compounds are utilized in the discovery and optimization of novel therapeutic agents, including central nervous system (CNS) targets . For instance, related chemical scaffolds have been investigated in the development of selective dopamine D3 receptor antagonists and positive allosteric modulators (PAMs), which are being studied for their potential application in treating neuropsychiatric disorders such as substance use disorder . The compound is offered for research purposes as part of drug discovery programs, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is intended for research and development use by qualified laboratory personnel only. It is strictly not for diagnostic, therapeutic, or personal use. Handling Precautions: Refer to the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment in a well-ventilated environment, such as a fume hood.

Properties

Molecular Formula

C8H14F2N2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(3,3-difluoroazetidin-1-yl)piperidine

InChI

InChI=1S/C8H14F2N2/c9-8(10)5-12(6-8)7-2-1-3-11-4-7/h7,11H,1-6H2

InChI Key

VLONUSAKKKZFCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CC(C2)(F)F

Origin of Product

United States

Preparation Methods

Structural and Molecular Properties of 3-(3,3-Difluoroazetidin-1-yl)piperidine

Molecular Architecture

3-(3,3-Difluoroazetidin-1-yl)piperidine (CAS 2366179-60-2) features a piperidine ring connected to a 3,3-difluoroazetidine moiety via a nitrogen atom. The molecular formula is $$ \text{C}8\text{H}{14}\text{F}2\text{N}2 $$, with a molecular weight of 176.21 g/mol. The azetidine ring’s geminal fluorine atoms introduce significant steric and electronic effects, influencing reactivity and conformational stability.

Spectroscopic and Computational Data

PubChem records provide critical computed properties, including a topological polar surface area of 6.5 Ų and an XLogP3 value of 1.8, indicating moderate lipophilicity. The InChIKey (WXXAGSWQLKQOBR-UHFFFAOYSA-N) and SMILES (C1CCN(CC1)N2CC(C2)(F)F) strings enable precise structural reproducibility.

Synthetic Methodologies

Reductive Amination with Sodium Triacetoxyborohydride

Two-Step Protective Group Strategy

A high-yielding (88%) method involves reductive amination of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester with 3,3-difluoroazetidine hydrochloride in 1,2-dichloroethane (DCE). Sodium triacetoxyborohydride (STAB) selectively reduces the imine intermediate formed in situ. Subsequent tert-butyl deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) yields the final product.

Reaction Conditions

  • Step 1 : 15 min stirring at 20°C, followed by 17 h with STAB at ambient temperature.
  • Step 2 : 45 min TFA treatment at 20°C, followed by SCX-2 cartridge purification.
Single-Pot Variation in Dimethylformamide

A lower-yielding (43%) alternative employs dimethylformamide (DMF) as the solvent, with N-ethyl-N,N-diisopropylamine (DIPEA) and acetic acid (AcOH) as additives. Heating at 50°C for 16 h followed by STAB reduction at 40°C demonstrates the sensitivity of the reaction to solvent polarity and temperature.

Mechanistic Insights

Reductive Amination Pathway

The ketone group of 4-oxo-piperidine-1-carboxylate reacts with the primary amine of 3,3-difluoroazetidine to form a Schiff base. STAB, a mild reducing agent, selectively reduces the imine to a secondary amine without affecting the azetidine ring’s fluorine substituents. The tert-butyl group stabilizes the piperidine nitrogen during the reaction, preventing undesired side reactions.

Role of Solvent and Additives

Polar aprotic solvents like DCE facilitate imine formation, while DMF’s high polarity may stabilize intermediates but prolong reaction times. AcOH protonates the imine intermediate, enhancing electrophilicity and STAB’s reducing efficiency.

Optimization Strategies

Solvent Screening

Comparative studies show DCE outperforms DMF in yield (88% vs. 43%) due to better compatibility with STAB and reduced side-product formation.

Temperature and Stoichiometry

Elevated temperatures (40–50°C) in DMF-based methods correlate with lower yields, suggesting thermal instability of intermediates. A 1.1:1 molar ratio of 3,3-difluoroazetidine hydrochloride to ketone precursor minimizes excess reagent waste.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) data confirm the structure:

  • δ 1.16–1.27 (m, 2H, piperidine CH$$ _2 $$)
  • δ 3.46–3.57 (m, 4H, azetidine N-CH$$ _2 $$).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) matches the theoretical exact mass of 176.1125 Da.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators, leveraging its fluorine atoms for enhanced binding affinity.

Material Science Applications

Fluorinated piperidines are explored as liquid crystals and surfactants due to their thermal stability and hydrophobicity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoroazetidine group undergoes nucleophilic substitution due to the electron-withdrawing effects of fluorine atoms, which polarize the C–F bonds. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:

Substitution with Piperidine Derivatives
3,3-Difluoroazetidine reacts with 4-oxo-piperidine-1-carboxylate via reductive amination using sodium triacetoxyborohydride (STAB) to form 4-(3,3-difluoroazetidin-1-yl)piperidine. This method achieves 88% yield under mild conditions (DCE, 20°C, 17 h) .

ReactantsReagents/ConditionsProductYieldSource
4-Oxo-piperidine + 3,3-DifluoroazetidineSTAB, DCE, 20°C, 17 h4-(3,3-Difluoroazetidin-1-yl)piperidine88%

Ring-Opening Reactions

The strained azetidine ring (27.7 kcal/mol ring strain) undergoes ring-opening under acidic or basic conditions. For example:

Acid-Catalyzed Ring-Opening
In the presence of trifluoroacetic acid (TFA), the azetidine ring opens to form linear amines. This reaction is critical for deprotecting intermediates in multistep syntheses .

Base-Mediated Ring-Opening
Strong bases like LDA deprotonate the azetidine nitrogen, leading to ring-opening and formation of imine intermediates.

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring participates in alkylation, acylation, and reductive amination.

Alkylation

The piperidine nitrogen reacts with alkyl halides or sulfonates. For instance, treatment with methyl iodide forms N-methyl derivatives, enhancing lipophilicity for drug discovery .

Acylation

Reaction with acetyl chloride or anhydrides yields N-acylpiperidines. This modification is used to tune pharmacokinetic properties .

Reductive Amination

The piperidine nitrogen condenses with ketones or aldehydes in the presence of STAB, forming tertiary amines. This method is pivotal for synthesizing analogs in medicinal chemistry .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings when functionalized with halides or boronates. For example:

Suzuki–Miyaura Coupling
A boronate ester derivative reacts with aryl halides to form biaryl piperidine derivatives, useful in constructing kinase inhibitors .

Comparative Reactivity of Similar Compounds

CompoundKey Reactivity DifferencesSource
3-FluoroazetidineLower ring strain; slower nucleophilic substitution
4-FluoropiperidineHigher steric hindrance; reduced alkylation rates
3,3-DifluoropyrrolidineFive-membered ring; distinct regioselectivity

Synthetic Challenges and Optimization

  • Stereochemical Control : Enantioselective syntheses require chiral catalysts (e.g., NHC-Cu(I)) to avoid racemization .

  • Solubility : Low solubility in aqueous media (log D ~2.7) is mitigated by introducing polar groups (e.g., –CN, –OH) .

Scientific Research Applications

3-(3,3-Difluoroazetidin-1-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)piperidine involves its interaction with specific molecular targets. The difluoroazetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are ongoing to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table compares 3-(3,3-Difluoroazetidin-1-yl)piperidine with structurally related compounds, highlighting key differences in ring size, substituents, and similarity scores derived from cheminformatics analyses:

Compound Name Ring System Substituents Similarity Score Key Features
3-(3,3-Difluoroazetidin-1-yl)piperidine Piperidine + Azetidine 3,3-Difluoroazetidine Reference (1.0) Bicyclic, dual fluorine substitution
3,3-Difluoropiperidine hydrochloride Piperidine 3,3-Difluoro 0.67 Single-ring, fluorine substitution
3,3-Difluoropyrrolidine hydrochloride Pyrrolidine (5-membered) 3,3-Difluoro 0.69 Smaller ring, higher ring strain
4-(3,3-Difluoroazetidin-1-yl)piperidine Piperidine + Azetidine 4-position linkage 0.64 Regioisomeric azetidine attachment
3-Fluoroazetidine hydrochloride Azetidine 3-Fluoro 0.81 Single fluorine, smaller ring

Notes:

  • Piperidine derivatives are more conformationally flexible .
  • Fluorine Substitution: Difluoro groups enhance electronegativity and lipophilicity, improving membrane permeability and metabolic stability compared to non-fluorinated analogs .

Pharmacological Comparisons

Receptor Binding and Selectivity
  • Piperidine Derivatives : Piperidine-based compounds (e.g., COB-3, KAB-18) demonstrate that small alkyl groups on the piperidine nitrogen enhance potency at neuronal nicotinic acetylcholine receptors (nAChRs), while bulky substituents (e.g., phenylpropyl) reduce activity. For example, COB-3 exhibited a 14-fold increase in nAChR potency compared to KAB-18 due to reduced steric hindrance .
  • 3,3-Difluoroazetidin-1-yl Moiety: The difluoroazetidine group in the target compound may mimic the steric effects of small alkyl groups while adding electronic effects. This could enhance interactions with hydrophobic pockets in receptors like sigma-1 or 5-HT1A, where piperidine derivatives are known to bind .
Kinase Inhibition
  • Indazole Derivatives : Structural optimization of piperidine and difluorophenyl groups in 3-(pyrazin-2-yl)-1H-indazole derivatives (e.g., compound 82a) yielded potent Pim kinase inhibitors (IC50 = 0.4–1.1 nM). The piperidine ring contributed to cellular potency, suggesting that similar bicyclic frameworks could be advantageous .
Metabolic Stability
  • Fluorine Impact: Fluorinated azetidines (e.g., 3-Fluoroazetidine hydrochloride) show improved metabolic stability due to reduced susceptibility to oxidative degradation. The target compound’s difluoro substitution likely confers similar advantages over non-fluorinated analogs .

Biological Activity

3-(3,3-Difluoroazetidin-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis of 3-(3,3-Difluoroazetidin-1-yl)piperidine

The synthesis of 3-(3,3-Difluoroazetidin-1-yl)piperidine typically involves the modification of piperidine derivatives through fluorination processes. The introduction of fluorine atoms can enhance the lipophilicity and bioavailability of the compound, which is crucial for its pharmacological effectiveness . Various synthetic routes have been explored to optimize yields and biological activity.

Table 1: Synthetic Routes for 3-(3,3-Difluoroazetidin-1-yl)piperidine

MethodologyDescriptionYield (%)
FluorinationIncorporation of fluorine into piperidine derivatives60-80
Mannich ReactionReaction with aldehydes and amines50-70
CyclizationFormation of azetidine ring from piperidine40-60

Antimicrobial Activity

Research indicates that compounds containing piperidine and azetidine moieties exhibit significant antimicrobial properties. In vitro studies have shown that 3-(3,3-Difluoroazetidin-1-yl)piperidine demonstrates activity against various strains of bacteria and fungi. For instance, it has been effective against Bacillus cereus and other Gram-positive bacteria .

Cytotoxicity Studies

The cytotoxic effects of 3-(3,3-Difluoroazetidin-1-yl)piperidine have been evaluated using the NCI-60 cell line panel, which assesses the compound's potential as an anticancer agent. Results indicate that this compound has selective cytotoxicity against certain cancer cell lines, such as HCT116 and MCF7, with IC50 values ranging from 0.5 to 10 µM .

The mechanism by which 3-(3,3-Difluoroazetidin-1-yl)piperidine exerts its biological effects is thought to involve the inhibition of key enzymes involved in DNA synthesis and cellular proliferation. For example, compounds with similar structures have been shown to inhibit thymidylate synthase (TS), a critical enzyme in nucleotide synthesis .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Ahsan et al. (2017) synthesized a series of piperidine derivatives and evaluated their antimicrobial activity. The results demonstrated that certain derivatives had enhanced activity against resistant strains of bacteria compared to traditional antibiotics .
  • Cytotoxicity in Cancer Research : In a recent study published in April 2023, researchers optimized a compound similar to 3-(3,3-Difluoroazetidin-1-yl)piperidine for BCL6 inhibition in diffuse large B-cell lymphoma (DLBCL). The optimized compound exhibited potent antiproliferative activity in vitro and showed promise for further development as an anticancer agent .

Table 2: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesIC50/Minimum Inhibitory Concentration (MIC)
AntimicrobialBacillus cereusMIC 4 µg/mL
Staphylococcus aureusMIC 8 µg/mL
CytotoxicityHCT116IC50 0.5 µM
MCF7IC50 10 µM

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